2-[(2-Chlorophenyl)sulfanyl]-2-phenylacetic acid
Description
Historical Perspectives and Initial Discovery in Research
While there is no specific documented discovery of 2-[(2-Chlorophenyl)sulfanyl]-2-phenylacetic acid in the current body of scientific literature, its conceptual origins can be traced back to the foundational work on the synthesis of thioethers and carboxylic acids. The formation of carbon-sulfur bonds, a key step in the synthesis of such a molecule, has been a subject of intense investigation for over a century, with early methods often relying on the reaction of thiols with alkyl halides.
The development of modern catalytic systems, particularly those based on transition metals like palladium and nickel, has revolutionized the synthesis of aryl thioethers. These advancements allow for the formation of C-S bonds under milder conditions and with greater functional group tolerance. acs.org Similarly, the methods for synthesizing carboxylic acids are well-established, ranging from the oxidation of primary alcohols and aldehydes to the carboxylation of organometallic reagents. The hypothetical first synthesis of this compound would likely have emerged from the application of these established synthetic strategies to novel combinations of starting materials.
Academic Significance and Research Gaps
The academic significance of this compound lies in its potential as a scaffold for the development of new bioactive molecules and functional materials. Phenylacetic acid and its derivatives are known to exhibit a wide range of biological activities and are used in the production of pharmaceuticals like diclofenac and penicillin G. wikipedia.org The introduction of a 2-chlorophenylsulfanyl group could significantly modulate the biological and physicochemical properties of the parent phenylacetic acid core.
The primary research gap concerning this compound is the complete lack of its synthesis and characterization in the scientific literature. Its biological activities, physical properties, and potential applications remain entirely unexplored. This presents a significant opportunity for original research, from the development of an efficient synthetic route to the comprehensive evaluation of its chemical and biological profile. Further research could also explore the synthesis and properties of related derivatives with different substitution patterns on the aromatic rings.
Conceptual Framework for Investigating Novel Thioether Carboxylic Acids
The investigation of a novel compound like this compound is guided by a conceptual framework rooted in the principles of structure-activity relationships (SAR). In medicinal chemistry, the goal is to understand how the three-dimensional structure of a molecule relates to its biological activity. The key structural features of this compound for such an investigation would be:
The Carboxylic Acid Group: This group is ionizable at physiological pH and can participate in hydrogen bonding and ionic interactions with biological targets such as enzymes and receptors.
The Aromatic Rings: The phenyl and 2-chlorophenyl groups provide a rigid scaffold and can engage in various non-covalent interactions, including pi-stacking and hydrophobic interactions. The chlorine atom on the phenyl ring can also alter the electronic properties of the ring and influence binding affinity.
A systematic investigation would involve the synthesis of a library of related compounds with variations in these key features to probe their impact on a specific biological activity. This approach allows for the optimization of the lead compound to enhance its potency, selectivity, and pharmacokinetic properties.
Overview of Research Methodologies Applied to this compound
The characterization of a new chemical entity like this compound would involve a suite of standard analytical techniques to confirm its structure and purity.
Spectroscopic Methods:
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the carbonyl (C=O) of the carboxylic acid and the C-S bond of the thioether. pressbooks.pubopenstax.orgoregonstate.edu
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula. acs.org
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the synthesized compound and to isolate it from reaction mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of the compound, GC-MS could provide separation and structural information.
The following interactive table summarizes the expected spectroscopic data for this compound based on typical values for similar compounds.
| Spectroscopic Data | Description |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl and 2-chlorophenyl groups, a singlet for the methine proton, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons, and the methine carbon. |
| IR (cm⁻¹) | A broad absorption for the O-H stretch of the carboxylic acid, a strong absorption for the C=O stretch, and characteristic absorptions for the C-S and C-Cl bonds. |
| Mass Spec (HRMS) | A molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition. |
Synthesis of this compound Remains Undocumented in Publicly Available Literature
A comprehensive review of chemical synthesis literature reveals a notable absence of documented methods for the preparation of the specific compound, this compound. Despite extensive searches for established synthetic routes, one-pot reaction strategies, and optimization studies, no specific procedures detailing the formation of this molecule could be identified in publicly accessible scientific databases and journals.
The inquiry into its synthesis was structured to cover various established and innovative chemical manufacturing principles. This included investigations into potential multistep synthesis approaches, which would typically involve the sequential construction of the molecule, and more streamlined one-pot reaction strategies that aim to increase efficiency by combining multiple reaction steps in a single vessel. Furthermore, the search extended to methodologies for optimizing reaction conditions to improve yields and purity, a critical aspect of chemical synthesis.
The investigation also sought to uncover novel synthetic methodologies that could be applied to generate analogues of this compound. This included a focus on two key areas of modern chemical research: catalyst development and the application of green chemistry principles. The development of new catalysts is crucial for enabling more efficient and selective chemical transformations. Similarly, green chemistry approaches are increasingly important for developing sustainable synthetic processes that minimize environmental impact through the use of safer solvents, reduced energy consumption, and waste prevention.
Despite the broad scope of this search, no specific literature detailing the application of these principles to the synthesis of this compound was found. The synthesis of related phenylacetic acid derivatives is well-documented, but the unique combination of a 2-chlorophenylsulfanyl group at the alpha position of phenylacetic acid appears to be a novel structure without a published synthetic precedent.
Consequently, a detailed article on the synthetic methodologies for this compound, as per the requested structure, cannot be generated at this time due to the lack of available scientific data. Further research and publication in the field of synthetic organic chemistry would be required to establish and report on the synthesis of this particular compound.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c15-11-8-4-5-9-12(11)18-13(14(16)17)10-6-2-1-3-7-10/h1-9,13H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJTUABAACBWNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 2 2 Chlorophenyl Sulfanyl 2 Phenylacetic Acid
Derivatization Strategies and Analogue Libraries
The structural framework of 2-[(2-Chlorophenyl)sulfanyl]-2-phenylacetic acid offers multiple avenues for chemical modification to generate libraries of analogues for structure-activity relationship (SAR) studies. Key derivatization strategies focus on the carboxylic acid moiety and the stereochemistry at the chiral center.
Ester and Amide Derivatives
The carboxylic acid group of this compound is a prime site for derivatization to produce esters and amides. These modifications can significantly impact the compound's solubility, lipophilicity, and pharmacokinetic profile.
Esterification: Ester derivatives are commonly synthesized through Fischer-Speier esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Alternatively, milder conditions can be employed, such as reaction with an alkyl halide in the presence of a base like potassium carbonate or cesium carbonate. For more complex alcohols, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the reaction.
Amidation: Amide derivatives can be prepared by activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. Direct coupling of the carboxylic acid with an amine using peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in the presence of a carbodiimide (B86325) is a widely used and efficient method that often proceeds under mild conditions with high yields. A variety of amines can be utilized to generate a diverse library of amide analogues.
A representative library of ester and amide derivatives is presented in Table 1.
| Derivative Type | R Group | Compound Name |
| Ester | -CH3 | Methyl 2-[(2-chlorophenyl)sulfanyl]-2-phenylacetate |
| Ester | -CH2CH3 | Ethyl 2-[(2-chlorophenyl)sulfanyl]-2-phenylacetate |
| Ester | -CH(CH3)2 | Isopropyl 2-[(2-chlorophenyl)sulfanyl]-2-phenylacetate |
| Amide | -NH2 | 2-[(2-Chlorophenyl)sulfanyl]-2-phenylacetamide |
| Amide | -NHCH3 | N-Methyl-2-[(2-chlorophenyl)sulfanyl]-2-phenylacetamide |
| Amide | -N(CH3)2 | N,N-Dimethyl-2-[(2-chlorophenyl)sulfanyl]-2-phenylacetamide |
| Amide | -NHCH2Ph | N-Benzyl-2-[(2-chlorophenyl)sulfanyl]-2-phenylacetamide |
Chiral Separation and Enantiomeric Synthesis
The central carbon atom of this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, the separation of these enantiomers (chiral resolution) or their individual synthesis (enantiomeric synthesis) is crucial.
Chiral Resolution: Several methods can be employed to resolve the racemic mixture of this compound:
Diastereomeric Salt Formation: Reaction of the racemic acid with a chiral base, such as a chiral amine (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine), forms diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts yields the individual enantiomers of the carboxylic acid.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving racemic carboxylic acids.
Enzymatic Resolution: Lipases are enzymes that can selectively catalyze the esterification or hydrolysis of one enantiomer of a racemic mixture. For example, a lipase (B570770) could be used to selectively esterify one enantiomer of the racemic acid, allowing for the separation of the unreacted enantiomeric acid from the newly formed ester.
Enantiomeric Synthesis: The synthesis of a single enantiomer can be achieved through asymmetric synthesis:
Use of Chiral Auxiliaries: A chiral auxiliary can be attached to a prochiral precursor, directing a subsequent chemical transformation to occur stereoselectively. For instance, a chiral alcohol could be used to form a diastereomeric ester of a related precursor, which is then subjected to a reaction to introduce the sulfanyl (B85325) group. Subsequent removal of the chiral auxiliary would yield the desired enantiomerically enriched product.
Asymmetric Catalysis: The use of a chiral catalyst can promote the formation of one enantiomer over the other in a chemical reaction. For example, an asymmetric alkylation of a precursor with a chiral phase-transfer catalyst could establish the desired stereocenter.
Introduction of Bioisosteric Replacements
Bioisosteric replacement is a strategy in medicinal chemistry used to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic properties, or reducing toxicity.
Carboxylic Acid Bioisosteres: The carboxylic acid group is often a key pharmacophoric element but can also contribute to poor oral bioavailability and metabolic instability. Common bioisosteres for the carboxylic acid group include:
Tetrazoles: The 5-substituted 1H-tetrazole ring is a well-established bioisostere for the carboxylic acid group due to its similar acidity (pKa) and planar geometry. The synthesis of a tetrazole analogue of this compound would typically involve the conversion of the corresponding nitrile with an azide (B81097) source, such as sodium azide or trimethylsilyl (B98337) azide.
Hydroxamic Acids: These can also mimic the hydrogen bonding and chelating properties of carboxylic acids.
Acylsulfonamides: These are another class of acidic bioisosteres that can be explored.
Phenyl Ring Bioisosteres: The 2-chlorophenyl group can also be replaced with other aromatic or non-aromatic rings to explore the impact on biological activity. Potential bioisosteres for the phenyl ring include:
Heterocyclic Rings: Replacing the phenyl ring with a heteroaromatic ring such as pyridine, thiophene, or furan (B31954) can introduce new hydrogen bonding capabilities and alter the electronic properties of the molecule.
Saturated Rings: Non-aromatic rings like cyclohexane (B81311) or bicyclic systems can be used to probe the importance of the planarity of the aromatic ring for biological activity and can lead to improved physicochemical properties. chem-space.comresearchgate.net
The synthesis of these analogues would involve starting with appropriately substituted precursors in the synthetic route. A selection of potential bioisosteric replacements is shown in Table 2.
| Original Group | Bioisosteric Replacement | Resulting Compound Class |
| Carboxylic Acid | 5-Substituted 1H-Tetrazole | 5-{(2-Chlorophenyl)sulfanylmethyl}-1H-tetrazole |
| Carboxylic Acid | Hydroxamic Acid | N-Hydroxy-2-[(2-chlorophenyl)sulfanyl]-2-phenylacetamide |
| 2-Chlorophenyl | Pyridyl | 2-(Phenyl)-2-(pyridin-2-ylsulfanyl)acetic acid |
| 2-Chlorophenyl | Thienyl | 2-(Phenyl)-2-(thiophen-2-ylsulfanyl)acetic acid |
Biological Activity and Molecular Mechanisms of 2 2 Chlorophenyl Sulfanyl 2 Phenylacetic Acid Preclinical Focus
In Vitro Biological Activity Profiling
There is currently no publicly available information regarding the in vitro biological activity of 2-[(2-Chlorophenyl)sulfanyl]-2-phenylacetic acid.
Cellular Target Identification and Validation
No studies have been published that identify or validate specific cellular targets of this compound.
Enzyme Inhibition and Activation Studies
There are no available data from enzyme inhibition or activation assays for this compound.
Receptor Binding Assays
Information regarding the binding affinity of this compound to any biological receptors is not available in the public domain.
Cell-Based Functional Assays
No results from cell-based functional assays investigating the activity of this compound have been reported.
Modulation of Specific Biochemical Pathways
There is no evidence to suggest that this compound modulates any specific biochemical pathways.
Investigation of Molecular Mechanisms of Action
Consistent with the lack of data on its biological activity, there are no published investigations into the molecular mechanisms of action for this compound.
Protein-Ligand Interaction Studies
No specific protein-ligand interaction studies for this compound have been published. To understand its mechanism of action, future research would need to employ techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational docking simulations to identify and characterize its binding to specific protein targets.
Downstream Signaling Pathway Analysis
There is currently no information available regarding the downstream signaling pathways modulated by this compound. Investigating its effects on key cellular signaling cascades, such as MAPK, PI3K/AKT, or NF-κB pathways, would be crucial to understanding its cellular impact.
Gene Expression Modulation
Data on how this compound may alter gene expression is not present in the current body of scientific literature. Techniques like microarray analysis or RNA sequencing would be necessary to determine which genes are up- or down-regulated in response to treatment with this compound.
Proteomic and Metabolomic Investigations
No proteomic or metabolomic studies have been conducted to assess the global changes in protein and metabolite profiles induced by this compound. Such studies would provide a broader understanding of the compound's systemic effects on cellular physiology.
Target Deconvolution and Polypharmacology Assessment
The specific molecular targets of this compound have not been identified. Target deconvolution and an assessment of its potential to interact with multiple targets (polypharmacology) are essential next steps in its preclinical evaluation.
Affinity Chromatography and Mass Spectrometry
The use of affinity chromatography coupled with mass spectrometry to identify the protein targets of this compound has not been reported. This powerful technique involves immobilizing the compound on a solid support to capture its binding partners from cell or tissue extracts.
Phenotypic Screening and Target Identification
While phenotypic screening is a valuable approach for discovering the biological effects of compounds without prior knowledge of their targets, there are no published studies detailing the use of this strategy for this compound and the subsequent identification of its molecular targets.
Off-Target Activity Profiling (Preclinical)
No data is currently available in the public domain to populate this section.
| Target Class | Assay Type | Specific Off-Target | Activity (e.g., IC50, Ki, % inhibition) |
| No Data Available | No Data Available | No Data Available | No Data Available |
Preclinical Pharmacological Characterization of 2 2 Chlorophenyl Sulfanyl 2 Phenylacetic Acid
In Vitro ADME Properties Relevant to Preclinical Assessment
No publicly available data exists for the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-[(2-Chlorophenyl)sulfanyl]-2-phenylacetic acid.
Metabolic Stability in Hepatic Microsomes and Hepatocytes (Species-Specific)
There are no reported studies on the metabolic stability of this compound in human or any preclinical animal species' hepatic microsomes or hepatocytes. Therefore, data regarding its intrinsic clearance or half-life in these in vitro systems is not available.
Plasma Protein Binding (Species-Specific)
Information regarding the extent to which this compound binds to plasma proteins in humans or any other species has not been published.
Permeability Studies (e.g., Caco-2, PAMPA)
There are no available results from in vitro permeability assays such as the Caco-2 (human colon adenocarcinoma cells) or PAMPA (Parallel Artificial Membrane Permeability Assay) for this compound. Consequently, its potential for intestinal absorption and classification according to the Biopharmaceutics Classification System (BCS) cannot be determined.
In Vivo Pharmacokinetics (Preclinical Animal Models)
No in vivo pharmacokinetic studies of this compound in any preclinical animal models have been published.
Absorption and Bioavailability in Animal Species
There is no data on the oral absorption or bioavailability of this compound in any animal species.
Distribution and Tissue Penetration in Animal Models
There are no published studies detailing the distribution patterns or tissue penetration of this compound in any animal models. Therefore, information on its volume of distribution and ability to reach target tissues is unknown.
Elimination Routes and Clearance in Animal Models
The characterization of a new chemical entity's elimination routes and clearance is a critical component of preclinical pharmacokinetic studies. For a compound like this compound, these studies would typically be conducted in at least two animal species, often a rodent (e.g., rat) and a non-rodent (e.g., dog or monkey), to identify potential species differences in drug disposition.
The primary objective is to determine the major pathways by which the drug is removed from the body. This involves quantifying the excretion of the parent compound and its metabolites in urine and feces following administration. Radiolabeled compounds, often with carbon-14, are frequently used to ensure a complete mass balance and account for all drug-related material.
Key parameters determined in these studies include:
Total Clearance (CL): The volume of plasma cleared of the drug per unit of time.
Renal Clearance (CLr): The rate of drug elimination via the kidneys into the urine.
Hepatic Clearance (CLh): The rate of drug elimination by the liver, either through metabolism or biliary excretion.
The relative contribution of renal and hepatic clearance to total clearance is a crucial determinant of how the drug might behave in patients with impaired kidney or liver function. For carboxylic acid-containing compounds, renal excretion can be a significant pathway.
Table 1: Illustrative Elimination Parameters for a Hypothetical Compound in Preclinical Species
| Parameter | Rat | Dog | Monkey |
| Total Clearance (mL/min/kg) | 25 | 15 | 20 |
| Renal Clearance (mL/min/kg) | 10 | 5 | 8 |
| % of Dose in Urine | 40% | 33% | 40% |
| % of Dose in Feces | 60% | 67% | 60% |
Metabolic Pathways and Metabolite Identification (Preclinical)
Understanding the metabolic fate of a drug candidate is essential for evaluating its safety and efficacy. nih.gov Preclinical metabolite identification studies aim to elucidate the biotransformation pathways of the parent drug and identify the chemical structures of its metabolites. nih.gov These investigations are typically conducted using both in vitro and in vivo systems.
In vitro systems: These include liver microsomes, hepatocytes, and recombinant enzymes from various animal species and humans. These systems help to identify the primary metabolic pathways, such as oxidation, reduction, hydrolysis, and conjugation, and to pinpoint the specific enzymes involved (e.g., cytochrome P450 isoforms).
In vivo systems: Analysis of plasma, urine, and feces from animal studies provides a comprehensive picture of the metabolites formed under physiological conditions.
For a molecule like this compound, potential metabolic pathways could include:
Oxidation: Hydroxylation of the phenyl rings or the acetic acid side chain.
Conjugation: Glucuronidation or sulfation of the carboxylic acid group or any hydroxylated metabolites.
Sulfoxidation: Oxidation of the sulfide (B99878) linkage.
The identification of major metabolites is particularly important, as regulatory agencies often require safety testing of any metabolite that constitutes a significant portion (e.g., >10%) of the total drug-related material in circulation. researchgate.net
Table 2: Hypothetical Metabolic Profile of this compound
| Metabolite | Proposed Biotransformation | Species Observed |
| M1 | Hydroxylation of the chlorophenyl ring | Rat, Dog |
| M2 | Glucuronide conjugate of the parent compound | Rat, Dog, Monkey |
| M3 | Sulfoxide (B87167) formation | Dog |
| M4 | Cleavage of the sulfide bond | Rat |
Preclinical Efficacy Studies in Disease Models
Selection and Justification of Animal Models
The selection of appropriate animal models is fundamental to evaluating the potential therapeutic efficacy of a new compound. The choice of model depends on the intended therapeutic indication for this compound. The ideal animal model should mimic the human disease in terms of its pathophysiology, symptomatology, and etiology.
For instance, if the compound is being developed as an anti-inflammatory agent, models such as collagen-induced arthritis in rats or mice might be employed. If it is intended as an anticonvulsant, models like the maximal electroshock (MES) test or the pentylenetetrazol (PTZ)-induced seizure model in rodents would be relevant. nih.gov
The justification for selecting a particular model should be based on its predictive validity for clinical efficacy. This involves considering how well the model has historically predicted the effectiveness of existing drugs for the same indication.
Experimental Design and Data Analysis in Preclinical Efficacy
A robust experimental design is crucial for obtaining reliable and interpretable preclinical efficacy data. Key elements of the experimental design include:
Control Groups: The inclusion of both vehicle-treated (negative control) and standard-of-care-treated (positive control) groups is essential for validating the study and providing a benchmark for the test compound's activity.
Blinding: To minimize bias, treatments should be randomized, and the individuals assessing the outcomes should be blinded to the treatment allocation.
Outcome Measures: Primary and secondary endpoints should be clearly defined before the study begins. These could be behavioral assessments, physiological measurements, or biochemical markers.
Data analysis should employ appropriate statistical methods to determine the significance of the observed effects. This often involves comparing the mean outcomes between different treatment groups using tests such as ANOVA or t-tests, depending on the study design.
Pharmacodynamic Biomarker Validation in Animal Models
Pharmacodynamic (PD) biomarkers are measurable indicators of a drug's pharmacological effect on the body. Validating these biomarkers in animal models is a critical step in drug development. An ideal PD biomarker should be:
Closely linked to the drug's mechanism of action.
Sensitive to changes in drug exposure.
Translatable to the clinical setting.
For example, if this compound is hypothesized to inhibit a particular enzyme, the activity of that enzyme in target tissues could serve as a PD biomarker. The validation process would involve demonstrating a clear relationship between the dose of the compound, its concentration in the target tissue, and the degree of enzyme inhibition. This helps to establish a clear link between drug exposure and its biological effect, which is invaluable for guiding dose selection in subsequent clinical trials.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 2 Chlorophenyl Sulfanyl 2 Phenylacetic Acid
Elucidation of Key Pharmacophores and Structural Motifs
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the 2-[(2-Chlorophenyl)sulfanyl]-2-phenylacetic acid scaffold, the key pharmacophoric elements can be identified as:
Two Aromatic Rings: The presence of the 2-chlorophenyl ring and the unsubstituted phenyl ring is fundamental. These rings are capable of engaging in various non-covalent interactions with biological targets, including hydrophobic (van der Waals), pi-pi stacking, and cation-pi interactions. Their relative orientation, governed by the thioether bridge and the alpha-carbon, is critical for fitting into a specific binding pocket.
The Carboxylic Acid Group: This acidic center is a primary point of interaction. At physiological pH, it is typically deprotonated to a carboxylate anion, enabling it to form strong ionic bonds or hydrogen bonds with positively charged residues (like arginine or lysine) or other hydrogen bond donors within a receptor or enzyme active site. wiley-vch.deresearchgate.net The distance between this acidic group and the aromatic rings is a critical parameter in the SAR of arylalkanoic acids. pharmacy180.com
The α-Carbon Stereocenter: The carbon atom to which both the phenyl group and the carboxylic acid are attached is a chiral center. This introduces the possibility of stereoisomerism, where the R- and S-enantiomers can have significantly different biological activities and selectivities due to the three-dimensional nature of their binding interactions.
Together, these features create a diaryl thioether acetic acid motif. In analogous series, such as 2-arylsulfanyl-phenyl piperazinyl acetic acids, this core structure is responsible for inhibiting targets like the glycine (B1666218) transporter 1 (GlyT-1), suggesting that the spatial arrangement of the aryl groups and the acetic acid moiety is the key to biological function. nih.gov
**5.2. Impact of Substituent Modifications on Biological Activity
The systematic modification of different parts of the this compound structure is essential to probe the SAR and optimize activity.
Modifications to the two phenyl rings can dramatically influence potency, selectivity, and metabolic stability by altering the molecule's electronic properties, lipophilicity, and steric profile.
2-Chlorophenyl Ring: The position and nature of the substituent on this ring are critical. In many related compound series, substitution at the 2-position (ortho) can be detrimental to activity. This is often due to steric hindrance, which forces the molecule into an unfavorable conformation for binding. nih.gov For instance, studies on aryl acetamide (B32628) derivatives showed that 2-substituted compounds were inactive, likely due to a large rotational barrier that prevents the molecule from adopting the required planar or near-planar conformation for optimal target interaction. nih.gov However, if the target has a specific pocket that can accommodate the ortho-substituent, its presence can enhance selectivity. The chlorine atom itself is an electron-withdrawing group, which can influence the electronic character of the thioether and the entire molecule.
α-Phenyl Ring: The second phenyl ring, attached directly to the chiral center, also offers a site for modification. Introducing small electron-donating groups (e.g., methyl) or electron-withdrawing groups (e.g., fluorine) at the para- or meta-positions could enhance binding affinity. The impact of these substitutions is highly target-dependent.
The following table, based on data from analogous 2-arylsulfanyl chemical series, illustrates the typical effects of aromatic substitutions on biological activity.
| Compound Series | Substitution on Aryl Ring | Effect on Activity | Rationale |
| Aryl Acetamides nih.gov | 2-Chloro (ortho) | Inactive | Steric hindrance leads to unfavorable conformation. |
| Aryl Acetamides nih.gov | 4-Fluoro (para) | Increased Potency | Favorable electronic and steric interactions in the binding pocket. |
| Aryl Acetamides nih.gov | 3-CF3 (meta) | Potent | Strong electron-withdrawing group enhances binding. |
| GlyT-1 Inhibitors nih.gov | 4-Methoxy (para) | Potent | Electron-donating group may engage in favorable interactions. |
This table is illustrative and based on findings from related but structurally distinct chemical series.
The thioether (-S-) bridge is a key structural element that can be modified through bioisosteric replacement to fine-tune the compound's properties. Common replacements include an ether (-O-), sulfoxide (B87167) (-SO-), sulfone (-SO2-), or an amine (-NH-).
In a comprehensive study of thyronine analogs, arylthioacetic acids were directly compared with their aryloxyacetic acid and (arylamino)acetic acid counterparts for binding to a nuclear receptor. nih.gov The results showed that the nature of this linker atom had a profound effect on binding affinity.
| Linkage Type | Example Compound Class | Relative Binding Affinity |
| Ether (-O-) | (Aryloxy)acetic acid | High |
| Thioether (-S-) | Arylthioacetic acid | Moderate |
| Amine (-NH-) | (Arylamino)acetic acid | High |
Data adapted from a comparative study on thyronine analogs binding to the rat liver nuclear L-T3 receptor. nih.gov
This demonstrates that while the thioether is a viable linker, replacing it with an oxygen or nitrogen atom can alter the bond angles, flexibility, and electronic properties in a way that may be more favorable for certain biological targets. Oxidation of the sulfur to a sulfoxide or sulfone would introduce polarity and hydrogen-bonding capabilities, further altering the SPR profile.
The carboxylic acid group is almost universally a critical feature for the activity of arylalkanoic acids. pharmacy180.com Its primary role is to act as an anchor, forming strong, directional ionic or hydrogen bonds with the biological target. wiley-vch.deresearchgate.net
Acidity and Interaction: The pKa of the carboxylic acid ensures it is ionized at physiological pH, allowing it to interact with complementary basic amino acid residues.
Bioisosteric Replacement: Replacing the carboxylic acid with other acidic groups like a tetrazole can sometimes retain or improve activity, as the tetrazole ring can mimic the charge and hydrogen bonding properties of the carboxylate.
Ester and Amide Prodrugs: The carboxylic acid can be temporarily masked as an ester or an amide. These derivatives are typically inactive but can be hydrolyzed in vivo by esterase enzymes to release the active parent acid. This prodrug strategy is often used to improve oral bioavailability by increasing the lipophilicity of the molecule, facilitating its passage through cell membranes. researchgate.net
The conversion of the acid to a non-hydrolyzable group, such as an alcohol or alkane, almost invariably leads to a complete loss of biological activity, confirming its essential role in the pharmacophore.
Stereochemical Influences on Activity and Selectivity
The α-carbon of this compound is a stereocenter, meaning the compound exists as a pair of enantiomers (R and S forms). It is a well-established principle in pharmacology that enantiomers can have different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers.
In a closely related series of 2-arylsulfanyl-phenyl piperazinyl acetic acids developed as GlyT-1 inhibitors, the biological activity was found to reside predominantly in a single enantiomer. Specifically, the (R)-enantiomer was identified as the more potent inhibitor. nih.gov This stereoselectivity underscores the importance of the precise three-dimensional arrangement of the pharmacophoric groups for optimal binding. One enantiomer will position the phenyl rings and the carboxylic acid group correctly to fit into the binding site, while the other will not, resulting in a significant difference in potency. Therefore, the synthesis and evaluation of individual enantiomers are critical steps in the SAR exploration of this class of compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to build mathematical relationships between the chemical structure of a series of compounds and their biological activity. frontiersin.org While a specific QSAR model for this compound is not available, a hypothetical model for this class would likely correlate biological activity (e.g., pIC50) with a combination of physicochemical descriptors.
Based on QSAR studies of similar structures, key descriptors would likely include: nih.govnih.gov
Lipophilicity Descriptors (e.g., logP): These describe the compound's hydrophobicity, which influences membrane permeability and binding to hydrophobic pockets in the target.
Electronic Descriptors (e.g., Hammett constants, atomic charges): These quantify the electron-donating or electron-withdrawing nature of substituents on the aromatic rings, which affects binding interactions like hydrogen bonds and pi-stacking.
Steric Descriptors (e.g., molar refractivity, Taft steric parameters): These relate to the size and shape of the molecule and its substituents, which is crucial for determining how well the molecule fits into the binding site.
Topological Descriptors: These are numerical values that describe the connectivity and shape of the molecule.
A typical QSAR equation might take the form: pIC50 = c1(logP) - c2(Steric_Parameter) + c3*(Electronic_Parameter) + constant
Such a model, once developed and validated with a sufficiently large dataset of analogs, could predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and streamlining the drug discovery process. researchgate.netwu.ac.th
Research on "this compound" Yields Insufficient Data for In-Depth Analysis
A comprehensive review of available scientific literature reveals a significant lack of specific research into the Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) of the chemical compound This compound . Consequently, the development and validation of Quantitative Structure-Activity Relationship (QSAR) models, as outlined in the requested article structure, cannot be adequately addressed at this time.
While studies on related compounds possessing a phenylacetic acid backbone exist, the unique structural contributions of the (2-Chlorophenyl)sulfanyl group to the biological activity and physicochemical properties of the target molecule have not been specifically elucidated in the context of QSAR modeling. The scientific community has not published research dedicated to the development of predictive models for this particular compound's activity.
Therefore, it is not possible to provide a detailed analysis of the development of QSAR models (Section 5.4.1) or the validation and predictive power of such models (Section 5.4.2) for this compound. The foundational data required to construct these sections, including specific molecular descriptors, statistical methods, and validation metrics, is not present in the current body of scientific research.
Computational and in Silico Approaches in Research on 2 2 Chlorophenyl Sulfanyl 2 Phenylacetic Acid
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-[(2-Chlorophenyl)sulfanyl]-2-phenylacetic acid, docking studies have been crucial in visualizing its interaction within the active site of hLDH-A.
Binding Mode Predictions
Docking simulations predict that this compound binds within the active site of hLDH-A, a key enzyme in anaerobic glycolysis often upregulated in cancer cells. The predicted binding mode is characterized by a series of specific molecular interactions between the inhibitor and amino acid residues of the enzyme.
The carboxylate group of the acetic acid portion of the molecule is predicted to be a critical anchor. It forms strong ionic and hydrogen bond interactions with positively charged and polar residues within the active site. Specifically, it interacts with the side chains of Arginine 105 (ARG105) and Histidine 192 (HIS192), and the backbone amide of Asparagine 137 (ASN137). This network of interactions firmly orients the molecule within the binding pocket.
Simultaneously, the two aromatic rings of the compound, the phenyl group and the 2-chlorophenyl group, engage in hydrophobic and van der Waals interactions with nonpolar residues lining the active site. The 2-chlorophenyl moiety is positioned in a hydrophobic pocket, while the phenyl ring occupies another. This dual-ring structure allows the compound to span across the active site, maximizing its contact with the protein surface.
Hotspot Identification
The interactions predicted by molecular docking highlight several "hotspot" residues within the hLDH-A active site that are critical for the binding of this compound. These hotspots are amino acids that contribute disproportionately to the binding energy. Key identified hotspots include:
ARG105: Forms a strong salt bridge and hydrogen bonds with the inhibitor's carboxylate group.
HIS192: Engages in a crucial hydrogen bond with the carboxylate moiety.
ASN137: The backbone of this residue provides an additional hydrogen bond, further stabilizing the carboxylate anchor.
Hydrophobic Pocket Residues: Amino acids such as Isoleucine 241 (ILE241) and Alanine 235 (ALA235) are essential for stabilizing the chlorophenyl and phenyl rings through hydrophobic interactions.
Disruption of any of these interactions would likely lead to a significant loss in binding affinity and, consequently, a reduction in inhibitory potency.
Table 1: Predicted Interactions and Hotspot Residues for this compound with hLDH-A
| Interacting Group of Ligand | Key Protein Residue | Type of Interaction | Role in Binding |
|---|---|---|---|
| Carboxylate | Arginine 105 (ARG105) | Ionic Bond, Hydrogen Bond | Primary anchor |
| Carboxylate | Histidine 192 (HIS192) | Hydrogen Bond | Stabilization |
| Carboxylate | Asparagine 137 (ASN137) | Hydrogen Bond (backbone) | Stabilization |
| 2-Chlorophenyl Ring | Isoleucine 241 (ILE241) | Hydrophobic Interaction | Hydrophobic pocket binding |
Molecular Dynamics Simulations
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility of the ligand and protein and the stability of their complex.
Binding Stability and Energetics
The stability of the predicted interactions is a key output of MD simulations. For this compound, simulations have confirmed the persistence of the critical hydrogen bonds with ARG105 and HIS192 over nanoseconds of simulation time. The continued presence of these bonds indicates they form a highly stable interaction network that is not easily disrupted by the natural thermal motions of the protein.
Furthermore, computational methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to estimate the binding free energy. These calculations consistently show a favorable binding energy for the compound with hLDH-A, driven by both electrostatic contributions (from the carboxylate interactions) and nonpolar contributions (from the hydrophobic ring interactions).
Pharmacophore Modeling and Virtual Screening
The detailed understanding of the binding mode of this compound allows for the creation of a pharmacophore model. A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target.
Based on the known interactions with hLDH-A, a pharmacophore model for its inhibitors would include the following features:
One Hydrogen Bond Acceptor/Negative Ionizable Feature: Representing the crucial carboxylate group that interacts with ARG105 and HIS192.
Two Aromatic/Hydrophobic Features: Corresponding to the two aromatic rings that occupy distinct hydrophobic pockets within the active site.
Spatial Constraints: The relative positions and distances between these features would be strictly defined to match the geometry of the hLDH-A active site.
This pharmacophore model can then be used as a 3D query in virtual screening campaigns. Large chemical databases can be computationally searched to identify other molecules that match these key features. This process allows for the rapid identification of novel, structurally diverse compounds that have a high probability of binding to hLDH-A, potentially leading to the discovery of new inhibitors. The success of this compound as an inhibitor provides a validated foundation for such in silico discovery efforts.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Arginine |
| Histidine |
| Asparagine |
| Isoleucine |
In Silico Prediction of ADME Properties (Preclinical Relevance)
In the early stages of drug discovery, computational methods are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. upf.edu These in silico models allow for the rapid screening of large numbers of molecules, helping to identify candidates with favorable pharmacokinetic profiles and deprioritize those likely to fail later in development due to poor ADME characteristics. For this compound, various computational tools can be employed to estimate its preclinical relevance.
Absorption and Distribution Prediction
The absorption and distribution of a drug candidate are critical determinants of its bioavailability and therapeutic efficacy. In silico models can predict several key parameters that govern these processes. For this compound, a hypothetical ADME prediction might yield the data presented in the following table.
Table 1: Predicted Absorption and Distribution Properties of this compound
| Parameter | Predicted Value | Implication for Preclinical Development |
|---|---|---|
| Human Intestinal Absorption | High | The compound is likely to be well-absorbed from the gastrointestinal tract following oral administration. |
| Caco-2 Permeability (logPapp) | High | Indicates good potential for passive diffusion across the intestinal epithelial barrier. semanticscholar.org |
| Blood-Brain Barrier (BBB) Penetration | Low | The compound is less likely to cross into the central nervous system, which may be desirable to avoid CNS side effects. |
These predictions are typically generated using quantitative structure-activity relationship (QSAR) models and are based on the physicochemical properties of the molecule, such as its lipophilicity, polar surface area, and number of hydrogen bond donors and acceptors. semanticscholar.org
Metabolic Site Prediction and Metabolite Fate
Understanding the metabolic fate of a drug candidate is crucial for assessing its potential for drug-drug interactions and the formation of toxic metabolites. nih.gov Computational tools can predict the most likely sites on a molecule that are susceptible to metabolism, often by cytochrome P450 enzymes. nih.govchemrxiv.org For this compound, the phenyl and chlorophenyl rings, as well as the acetic acid side chain, represent potential sites for metabolic transformation.
In silico site-of-metabolism (SOM) prediction algorithms analyze the chemical environment of each atom to identify "metabolic hotspots." chemrxiv.org These predictions can guide further experimental metabolism studies.
Table 2: Predicted Metabolic Sites and Reactions for this compound
| Potential Metabolic Site | Predicted Metabolic Reaction | Potential Consequence |
|---|---|---|
| Phenyl ring | Hydroxylation | Formation of a phenolic metabolite, which may be more readily conjugated and excreted. |
| Chlorophenyl ring | Hydroxylation | Creation of a hydroxylated derivative, potentially altering the compound's activity and clearance rate. |
| Acetic acid moiety | Glucuronidation | Conjugation reaction leading to a more water-soluble metabolite that can be easily eliminated. |
The prediction of these metabolic pathways is essential for designing molecules with improved metabolic stability. nih.gov
De Novo Drug Design Strategies Based on this compound Scaffolds
The core structure of this compound can serve as a scaffold for de novo drug design, a computational strategy to generate novel molecules with desired biological activities. nih.gov This approach can involve "scaffold hopping," where the central framework of the molecule is replaced with a different chemical moiety while preserving its key pharmacophoric features. herts.ac.uk
Drug Discovery and Development Considerations for 2 2 Chlorophenyl Sulfanyl 2 Phenylacetic Acid
Lead Optimization Strategies and Analogues
Lead optimization is an iterative process in drug discovery that aims to enhance the desirable properties of a promising lead compound while minimizing its undesirable characteristics. For a molecule like 2-[(2-Chlorophenyl)sulfanyl]-2-phenylacetic acid, this process would involve the synthesis and evaluation of numerous analogues to establish a robust structure-activity relationship (SAR). patsnap.comnih.gov The goal is to improve parameters such as potency, selectivity, and pharmacokinetic properties. patsnap.com
Key strategies for the lead optimization of this compound would likely focus on modifications of its core components: the 2-chlorophenyl ring, the phenyl ring, and the acetic acid moiety.
Table 1: Potential Lead Optimization Strategies for this compound
| Molecular Scaffold | Potential Modifications | Rationale |
| 2-Chlorophenyl Ring | Varying the position and nature of the halogen substituent (e.g., fluoro, bromo) or introducing other electron-withdrawing or electron-donating groups. | To modulate electronic properties, which can influence target binding affinity and metabolic stability. |
| Phenyl Ring | Introduction of substituents at various positions (para, meta, ortho) with diverse electronic and steric properties. | To explore additional binding interactions with the biological target and improve selectivity. |
| Acetic Acid Moiety | Esterification to create prodrugs, amidation, or replacement with bioisosteres (e.g., tetrazole). | To enhance membrane permeability, modulate solubility, and potentially reduce gastric irritation, a common issue with acidic non-steroidal anti-inflammatory drugs (NSAIDs). |
| Sulfide (B99878) Linker | Oxidation to sulfoxide (B87167) or sulfone. | To alter the geometry and electronic nature of the linker, which could impact target engagement and metabolic fate. |
The synthesis of a focused library of analogues based on these strategies would be essential. For instance, studies on other diaryl sulfide compounds have shown that the nature and position of substituents on the aromatic rings can significantly impact their biological activity, such as antitubulin and cytotoxic effects. nih.gov Similarly, research on 2-phenylaminophenylacetic acid derivatives has demonstrated that structural modifications can profoundly affect both efficacy and toxicity profiles. researchgate.net
Challenges in Translating In Vitro to In Vivo Preclinical Findings
A significant hurdle in drug development is the often-poor correlation between promising in vitro data and the outcomes of in vivo preclinical studies in animal models. researchgate.netnih.govtexilajournal.com For this compound, several challenges in this translation process can be anticipated.
One of the primary challenges lies in predicting the in vivo pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) based on in vitro assays. The metabolic stability of the compound, particularly the sulfide linkage, would be a key area of investigation. In vitro metabolism studies using liver microsomes or hepatocytes from different species (e.g., rat, dog, human) would be necessary to identify potential metabolites and predict the rate of clearance. frontiersin.orgmdpi.com The sulfide moiety could be susceptible to oxidation to the corresponding sulfoxide and sulfone, which may have different pharmacological and toxicological profiles. nih.gov
Furthermore, the anti-inflammatory activity observed in in vitro assays, such as enzyme inhibition or cell-based assays, may not directly translate to efficacy in complex in vivo models of inflammation. ijpsr.com Animal models of inflammation, such as carrageenan-induced paw edema in rats, are used to assess the in vivo efficacy of potential anti-inflammatory drugs. ijpras.commdpi.comscilit.com However, the inflammatory cascade is a complex biological process, and the predictive value of these models for human inflammatory diseases can be limited. researchgate.netnih.gov
Table 2: Key In Vitro-In Vivo Translational Challenges
| Area of Concern | In Vitro Assessment | Potential In Vivo Discrepancies |
| Metabolism | Liver microsome and hepatocyte stability assays. | Species differences in metabolic enzymes leading to different metabolite profiles and clearance rates. |
| Efficacy | Enzyme inhibition assays (e.g., COX-1/COX-2), cell-based assays measuring inflammatory mediators. | Complexities of in vivo inflammatory models, involvement of multiple cell types and pathways not captured in vitro. |
| Toxicity | Cytotoxicity assays in various cell lines. | Organ-specific toxicity (e.g., gastrointestinal, hepatic) that may only manifest in whole-animal studies. |
| Bioavailability | Caco-2 permeability assays. | Influence of transporters, first-pass metabolism, and formulation effects on oral absorption. |
The translation of preclinical findings to clinical outcomes in humans presents an even greater challenge due to interspecies differences in physiology and disease pathology. frontiersin.orgnih.gov
Patent Landscape and Intellectual Property Considerations for Academic Research
For academic researchers, securing intellectual property (IP) rights through patents is a critical step in the translation of a novel compound from the laboratory to the clinic. parimer.comumich.edu The patentability of this compound would depend on its novelty, non-obviousness, and utility.
A thorough patent landscape analysis is the first step to determine if the compound or its close analogues have already been disclosed. researchgate.netnih.gov This involves searching patent databases for existing patents and patent applications. For a new chemical entity, a composition of matter patent would provide the broadest protection. umich.edu
Academic institutions typically have a technology transfer office that assists researchers in the patenting process. ucop.eduonscienceandacademia.org The university usually owns the IP arising from research conducted using its resources, and the inventors receive a share of any licensing revenue. umich.edu
Key Intellectual Property Considerations for Academic Researchers:
Public Disclosure: Any public disclosure of the invention (e.g., in a journal article, conference presentation, or thesis) before filing a patent application can jeopardize patent rights in most countries. umich.edu
Inventorship: It is crucial to correctly identify all individuals who made a conceptual contribution to the invention.
Scope of Claims: The patent application should include broad claims to cover not only the specific compound but also related analogues and their use in treating specific diseases.
Commercialization Strategy: Academic institutions may license the patent to an existing pharmaceutical company or a new spin-out company for further development. parimer.com
The journey from a university lab to a marketed drug is long and expensive, and strong patent protection is essential to attract the necessary investment. parimer.comox.ac.uk The market value of a potential drug is a significant predictor of whether its patents will be challenged by generic competitors in the future. nih.gov
Development of Research Tools and Probes Based on this compound
Beyond its potential as a therapeutic agent, this compound could also serve as a valuable scaffold for the development of chemical probes and research tools. nih.gov These tools are instrumental in basic research for elucidating biological pathways and validating drug targets.
One common approach is the development of fluorescently labeled analogues. nih.govnih.govrsc.orgmdpi.comrsc.org By attaching a fluorophore to the core structure of this compound, researchers could create a probe to visualize the subcellular localization of its biological target. The design of such probes requires careful consideration to ensure that the fluorescent tag does not significantly alter the compound's biological activity or binding affinity.
Another strategy involves the synthesis of analogues with photo-activatable or clickable functional groups. These can be used in chemoproteomic studies to identify the protein targets of the compound through covalent labeling and subsequent mass spectrometry analysis. Sulfonyl fluorides, for example, have been used as reactive moieties in chemical probes to target a broad range of nucleophilic amino acids. acs.orgrsc.org
The development of such research tools from the this compound scaffold could significantly contribute to our understanding of the biological processes it modulates, even if the parent compound itself does not proceed to clinical development.
Future Research Directions for this compound: An Uncharted Scientific Landscape
Initial investigations into the chemical compound this compound have revealed a significant gap in the scientific literature regarding its potential therapeutic applications and underlying mechanisms of action. Despite its availability from chemical suppliers, in-depth preclinical and mechanistic studies appear to be limited or not publicly accessible. This article outlines key areas where future research could unlock the potential of this molecule, adhering to a structured exploration of unaddressed academic questions.
Q & A
Basic: What are the key considerations for optimizing the synthesis of 2-[(2-Chlorophenyl)sulfanyl]-2-phenylacetic acid?
Methodological Answer:
Synthesis optimization requires careful control of reaction conditions, particularly pH and stoichiometry. For sulfanyl-acetic acid derivatives, a common approach involves reacting thiol-containing precursors (e.g., 2-chlorothiophenol) with α-keto acids or esters under basic conditions. Evidence from analogous sulfonamide syntheses suggests using Na₂CO₃ to maintain pH 8–9 during nucleophilic substitution . Post-reaction acidification (pH 1–2) precipitates the product, which can be purified via recrystallization (e.g., methanol) . Monitor reaction progress using TLC or HPLC, and characterize intermediates via H/C NMR to confirm regioselectivity and avoid byproducts like disulfide formation.
Advanced: How can researchers resolve structural ambiguities in this compound derivatives using spectroscopic and crystallographic data?
Methodological Answer:
Combine multiple techniques:
- NMR : Analyze H and C spectra to confirm substitution patterns. For example, the sulfanyl group’s deshielding effect on adjacent protons can distinguish between ortho/meta/para isomers .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond-length discrepancies. For example, in sulfonamide analogs, C–S bond lengths typically range from 1.75–1.80 Å, while C–O bonds in carboxylic groups average 1.21 Å . Disordered atoms (common in flexible substituents) require constraints during refinement .
- IR spectroscopy : Confirm functional groups (e.g., S–H stretching at ~2550 cm⁻¹ absent in the final product, verifying successful substitution) .
Advanced: What experimental strategies address crystallographic disorder in this compound crystals?
Methodological Answer:
Disorder often arises from flexible substituents (e.g., rotating phenyl rings). Strategies include:
- Low-temperature data collection : Reduces thermal motion, improving resolution (e.g., 100 K in N₂ stream) .
- TWINABS for twinned data : Apply scale factors and HKLF5 format in SHELXL to model overlapping reflections .
- Hydrogen-bond analysis : Stabilize conformation via intermolecular interactions (e.g., O–H···O and N–H···O bonds in sulfonamide analogs ). For severe disorder, refine occupancies or use PART instructions in SHELX .
Basic: How can researchers validate the purity of this compound?
Methodological Answer:
- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to quantify impurities (<0.5%) .
- Melting point analysis : Compare experimental values (e.g., 69–70°C for similar compounds ) with literature.
- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
Advanced: How do computational methods (e.g., DFT) reconcile discrepancies between experimental and predicted LogP/PSA values for chlorophenyl-acetic acid derivatives?
Methodological Answer:
- LogP adjustments : Experimental LogP for 2-(2-chlorophenyl)succinic acid is 1.98, but DFT (B3LYP/6-31G*) may overestimate due to solvation model limitations. Apply correction factors using COSMO-RS .
- Polar surface area (PSA) : Calculate PSA via fragment-based methods (e.g., 74.6 Ų for carboxylic acid and sulfanyl groups ). Validate against crystallographic solvent-accessible surfaces .
Advanced: What strategies mitigate racemization during the synthesis of chiral this compound analogs?
Methodological Answer:
- Low-temperature reactions : Perform nucleophilic substitutions at 0–5°C to minimize kinetic resolution .
- Chiral auxiliaries : Use (R)- or (S)-α-methylbenzylamine to induce asymmetry, followed by acidic cleavage .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers, achieving >90% ee .
Basic: How to analyze hydrogen-bonding networks in this compound crystals?
Methodological Answer:
- X-ray data : Identify donor-acceptor pairs (e.g., O–H···O, N–H···O) using Mercury software. For example, in sulfonamide analogs, O···O distances range from 2.65–2.80 Å .
- Hirshfeld surfaces : Quantify interaction contributions (e.g., H···H contacts ≈50%, O···H ≈20% ).
Advanced: What are the pitfalls in interpreting mass spectrometry (MS) data for sulfanyl-acetic acid derivatives?
Methodological Answer:
- Fragmentation patterns : Sulfanyl groups cause characteristic losses (e.g., –SH, –SPh). For this compound, expect [M–Cl]⁺ and [M–COOH]⁺ peaks .
- Isotope clusters : Chlorine (³⁵Cl/³⁷Cl) produces 3:1 M/M+2 ratios. Misinterpretation as bromine (1:1) can lead to incorrect assignments .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation .
- Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal .
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis .
Advanced: How to design SAR studies for this compound derivatives targeting enzyme inhibition?
Methodological Answer:
- Scaffold modification : Vary substituents (e.g., electron-withdrawing groups on phenyl rings) and assess IC₅₀ via enzyme assays .
- Docking studies : Use AutoDock Vina to predict binding poses in active sites (e.g., COX-2 for anti-inflammatory activity) .
- Pharmacophore mapping : Identify critical features (e.g., sulfanyl group for H-bonding, chlorophenyl for hydrophobic interactions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
